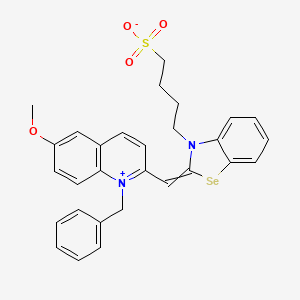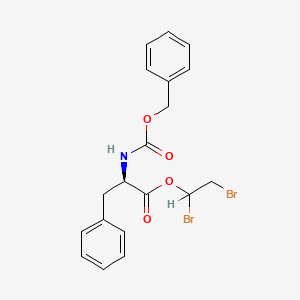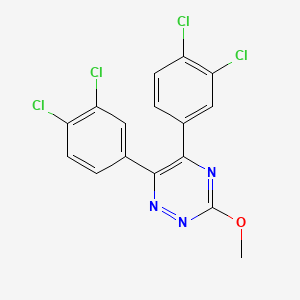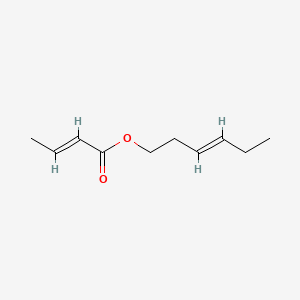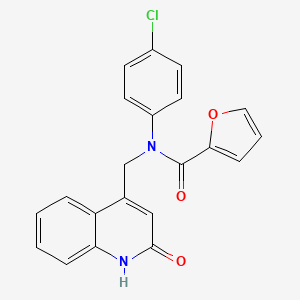
N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a quinolinyl moiety, and a furan carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinyl Intermediate: The synthesis begins with the preparation of the 1,2-dihydro-2-oxo-4-quinolinyl intermediate. This can be achieved through the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.
Chlorophenyl Amine Formation: The next step involves the synthesis of the 4-chlorophenyl amine, which can be prepared by the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The final step is the coupling of the quinolinyl intermediate with the 4-chlorophenyl amine and 2-furancarboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinolinyl moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its binding to certain receptors can modulate biological responses, making it a valuable tool in pharmacological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-thiophenecarboxamide
- N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-pyrrolecarboxamide
Uniqueness
N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the furan ring can influence its electronic properties and binding affinity to molecular targets, making it a compound of particular interest in various research fields.
Propriétés
Formule moléculaire |
C21H15ClN2O3 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24(21(26)19-6-3-11-27-19)13-14-12-20(25)23-18-5-2-1-4-17(14)18/h1-12H,13H2,(H,23,25) |
Clé InChI |
DCCLUURGPMIXAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


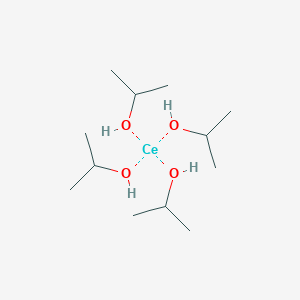
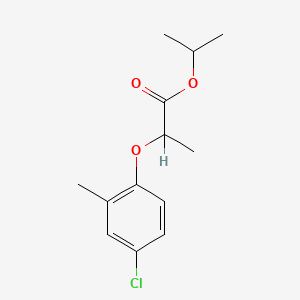
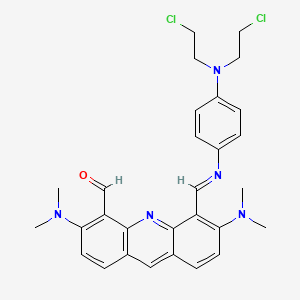

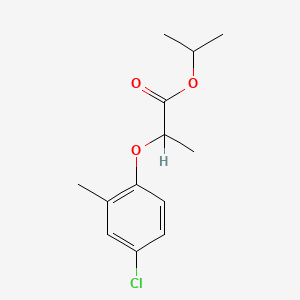

![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
